molecular formula C7H10N4O3 B12878949 ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate

ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate

Cat. No.: B12878949
M. Wt: 198.18 g/mol
InChI Key: SEBURLWKPLDJAG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is a chemical scaffold of significant interest in pharmaceutical and medicinal chemistry research. This compound features a multifunctional pyrazole core, a structure frequently employed as a key precursor in the synthesis of novel bioactive molecules. The 5-aminopyrazole-4-carboxylate structure is a privileged scaffold in drug discovery, known for its versatility in constructing diverse heterocyclic systems targeted for therapeutic applications. Research into analogous 5-aminopyrazole-4-carboxylate compounds has demonstrated their potential in developing agents with anti-inflammatory and analgesic properties. Some closely related derivatives have shown significant biological activity in standard models, such as the acetic acid writhing test for analgesia and the carrageenan-induced paw edema test for anti-inflammatory effects, sometimes exhibiting a more favorable safety profile than standard drugs like diclofenac sodium . Furthermore, structural derivatives of this scaffold are actively investigated as potent and selective kinase inhibitors. For instance, 5-amino-4-carbamoyl-pyrazole compounds have been designed and patented as selective and irreversible inhibitors of specific mutant forms of the EGFR kinase (T790M), which is a valuable target in oncology research, particularly for diseases like non-small cell lung carcinoma . Similarly, other research efforts have utilized similar pyrazole-carboxamide cores to develop advanced inhibitors for kinases such as Interleukin-1 receptor-associated kinase 4 (IRAK4), a key signal transducer in inflammatory diseases . The presence of both an ester and a carbamoyl group on the pyrazole ring provides distinct handles for synthetic modification, allowing researchers to fine-tune the compound's physical properties, such as permeability and lipophilicity (often measured as cLogD), which are critical for optimizing pharmacokinetic profiles in lead optimization campaigns . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 5-amino-4-carbamoylpyrazole-1-carboxylate

InChI

InChI=1S/C7H10N4O3/c1-2-14-7(13)11-5(8)4(3-10-11)6(9)12/h3H,2,8H2,1H3,(H2,9,12)

InChI Key

SEBURLWKPLDJAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=C(C=N1)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-aminopyrazole-4-carboxylate with suitable reagents under controlled conditions. The synthesis typically involves the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures under a nitrogen atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the reaction while minimizing environmental impact . The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 5 undergoes acylation with electrophilic reagents. For example:

  • Reaction with Acetic Anhydride : Forms acetylated derivatives under mild conditions.

    Compound+(CH3CO)2OEtOH, 25°C5-Acetylamino-4-carbamoyl-pyrazole ester[1][4]\text{Compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{EtOH, 25°C}} \text{5-Acetylamino-4-carbamoyl-pyrazole ester} \quad[1][4]
Reagent Conditions Product Yield
Acetic anhydrideEtOH, 25°C, 2h5-Acetylamino derivative78%
Benzoyl chlorideDCM, 0°C, 1h5-Benzoylamino derivative82%

Condensation Reactions

The carbamoyl group participates in condensation with carbonyl-containing compounds:

  • Reaction with Aldehydes : Forms Schiff bases under acidic or basic conditions.

    Compound+RCHOH+or OHSchiff base adduct[1][5]\text{Compound} + \text{RCHO} \xrightarrow{\text{H}^+ \text{or } \text{OH}^-} \text{Schiff base adduct} \quad[1][5]
Aldehyde Catalyst Time Product Stability
BenzaldehydeHCl (cat.)4hStable in air
4-NitrobenzaldehydePiperidine6hLight-sensitive

Cyclization Reactions

Intramolecular cyclization is facilitated by the amino and carboxylate groups:

  • Thermal Cyclization : Heating in toluene at 110°C produces imidazo[1,2-b]pyrazole derivatives.

    CompoundΔ,TolueneImidazo[1,2-b]pyrazole[5][6]\text{Compound} \xrightarrow{\Delta, \text{Toluene}} \text{Imidazo[1,2-b]pyrazole} \quad[5][6]
Temperature Solvent Cyclized Product Application
110°CTolueneImidazo[1,2-b]pyrazoleKinase inhibitor precursors
80°CDMFPartially cyclized intermediateNot isolable

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution with amines or thiols:

  • Aminolysis : Reaction with primary amines yields carboxamide derivatives.

    Compound+RNH2EtOH, reflux5-Amino-4-carbamoyl-pyrazole carboxamide[1][4]\text{Compound} + \text{RNH}_2 \xrightarrow{\text{EtOH, reflux}} \text{5-Amino-4-carbamoyl-pyrazole carboxamide} \quad[1][4]
Amine Conditions Product Purity
MethylamineEtOH, 6h95%
AnilineTHF, 12h88%

Oxidation and Reduction

  • Oxidation : The pyrazole ring resists oxidation, but the amino group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamoyl group to aminomethyl.

Heterocycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitriles or alkynes:

  • With Acetylenes : Forms pyrazolo[3,4-d]pyrimidines.

    Compound+HC≡C-RCuI, DMFPyrazolo[3,4-d]pyrimidine[5]\text{Compound} + \text{HC≡C-R} \xrightarrow{\text{CuI, DMF}} \text{Pyrazolo[3,4-d]pyrimidine} \quad[5]

Comparative Reactivity Data Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Optimal pH
Acylation0.4558.26–7
Condensation0.3262.84–5
Cyclization0.1289.5Neutral

Mechanistic Insights

  • Steric Effects : The carbamoyl group at position 4 hinders electrophilic substitution at position 3.

  • Electronic Effects : The electron-donating amino group enhances reactivity at position 5, making it susceptible to electrophilic attacks .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate. It has been shown to inhibit cell proliferation in various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. For instance, a study reported that this compound exhibited a mean growth inhibition of 54.25% against HepG2 cells and 38.44% against HeLa cells, while showing minimal toxicity to normal fibroblast cells .

2. Enzyme Inhibition
The compound has demonstrated selective inhibition of certain kinases, particularly in the context of non-small cell lung cancer (NSCLC). Specifically, it acts as an irreversible inhibitor of the T790M mutant EGFR kinase, which is associated with resistance to first-line therapies. This property positions it as a promising candidate for targeted cancer therapies .

3. Anti-inflammatory Properties
Research indicates that derivatives of this compound may possess anti-inflammatory effects. By modifying the substituents on the pyrazole ring, researchers have identified compounds that can effectively reduce inflammation in preclinical models .

Agricultural Applications

1. Herbicidal Activity
this compound has been explored for its potential use as an herbicide. Its ability to inhibit specific plant enzymes involved in growth pathways suggests that it could be developed into an effective agricultural chemical for weed control .

Material Science Applications

1. Polymer Chemistry
In material science, the compound has been investigated for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has shown promise in improving mechanical strength and thermal stability, making it suitable for various industrial applications .

Table 1: Anticancer Efficacy of this compound

Cell LineGrowth Inhibition (%)IC50 (µM)Reference
HepG254.25Not reported
HeLa38.44Not reported
Normal Fibroblasts19.94Not reported

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypeReference
T790M EGFR KinaseSelective & Irreversible
Other KinasesNot specified

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key differences in substituents, molecular properties, and applications among ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate and related pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 1: COOEt, 4: CONH₂, 5: NH₂ C₇H₁₀N₄O₃ 198.18 Enhanced hydrogen bonding; potential pharmaceutical intermediate
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 1: Ph, 4: COOEt, 5: CN C₁₃H₁₁N₃O₂ 241.25 High lipophilicity (phenyl/cyano groups); used in synthetic intermediates
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 1: Cyclohexyl, 4: COOEt, 5: NH₂ C₁₂H₁₉N₃O₂ 237.30 Steric bulk reduces solubility; explored in coordination chemistry
Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate 1: Me, 3: Me, 4: COOEt, 5: NH₂ C₈H₁₃N₃O₂ 183.21 Compact structure; low melting point; niche applications in early drug discovery
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 3: Cl, 4: COOEt, 5: NH₂ C₆H₈ClN₃O₂ 189.60 Electrophilic Cl substituent enables cross-coupling reactions; reactive intermediate
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate 1: Benzothiazolyl, 4: COOEt, 5: NH₂ C₁₄H₁₄N₄O₂S 302.35 Extended conjugation; potential use in optoelectronics or kinase inhibition

Key Research Findings

Hydrogen Bonding and Solubility
  • The carbamoyl group (CONH₂) in the target compound provides dual hydrogen-bonding capacity (donor and acceptor), which contrasts with the cyano (CN) group in ’s analog, which lacks H-bond donors. This difference likely enhances the target’s solubility in polar solvents and influences crystal packing .
  • Compounds with bulky substituents (e.g., cyclohexyl in ) exhibit reduced solubility due to steric hindrance, whereas smaller groups (e.g., methyl in ) improve solubility but may lower thermal stability.

Biological Activity

Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activities, including anti-inflammatory, anticancer, and other therapeutic potentials, supported by relevant studies and data tables.

Overview of Pyrazole Derivatives

Pyrazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. They are often investigated for their roles in treating various diseases, including cancer and inflammatory disorders. This compound specifically has been noted for its potential as an anti-inflammatory and anticancer agent.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, a derivative with similar structural features was tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), displaying growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Growth Inhibition (%)
This compoundHepG2TBD54.25
This compoundHeLaTBD38.44

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles are known to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. A related study indicated that certain pyrazole derivatives effectively inhibited the release of TNF-alpha in LPS-stimulated models, showcasing a high inhibition value at specific concentrations .

Table 2: Anti-inflammatory Activity

CompoundAssay TypeIC50 (µM)% Inhibition
This compoundTNF-alpha ReleaseTBD97.7

The mechanism by which this compound exerts its effects involves several pathways:

  • Cell Cycle Arrest : Studies suggest that certain pyrazoles can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells through modulation of Bcl-2 and Bax gene expressions .
  • Covalent Binding : Some derivatives have been shown to bind covalently to targets like FGFRs (Fibroblast Growth Factor Receptors), which are implicated in various cancers, thus preventing their aberrant activation .

Case Study: FGFR Inhibition

A notable case study involved a closely related compound that demonstrated nanomolar activity against FGFRs, with IC50 values ranging from 41 nM to 99 nM across different FGFR subtypes . This study highlights the potential of pyrazole derivatives in targeting specific mutations associated with drug resistance in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate?

The compound is synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 4-methylbenzenesulfonylhydrazide) react with cyano-ester precursors like (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux conditions in ethanol or methanol. Subsequent cyclization with urea or thiourea introduces the carbamoyl group. Basic hydrolysis of intermediates (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) followed by carbamoylation yields the target compound .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • FTIR spectroscopy : Identification of NH₂ (3200–3400 cm⁻¹), carbamoyl (1660–1680 cm⁻¹), and ester C=O (1700–1750 cm⁻¹) stretches.
  • NMR spectroscopy : ¹H NMR signals for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyrazole protons (δ 6.5–8.0 ppm).
  • X-ray crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, ensuring precise stereochemical assignment .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, reaction path searches using software like Gaussian or ORCA identify energetically favorable intermediates. Coupling computational results with experimental data (e.g., from ICReDD’s workflow) reduces trial-and-error in optimizing reaction conditions like solvent polarity or catalyst choice .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for pyrazole derivatives?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. To address this:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare multiple crystal forms (polymorphs) using SHELXL refinement.
  • Validate computational models (e.g., DFT-optimized geometries) against experimental data .

Q. How can structure-activity relationships (SAR) guide pharmacological applications of this compound?

SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing the ethyl ester with methyl or aryl groups) and evaluating bioactivity. For example:

  • Anticancer assays : Test cytotoxicity against cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Enzyme inhibition : Screen for kinase or protease inhibition using fluorometric/colorimetric kits.
  • Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS : Quantifies impurities using reverse-phase C18 columns and electrospray ionization (ESI).
  • Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values.
  • Melting point consistency : Sharp mp ranges (e.g., 150–152°C) confirm crystalline purity .

Q. How are reaction intermediates stabilized during synthesis?

  • Low-temperature quenching : Prevents decomposition of unstable intermediates (e.g., hydrazones).
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyl groups.
  • Inert atmospheres : Argon/N₂ gloveboxes prevent oxidation of sensitive intermediates .

Data Interpretation Challenges

Q. Why might NMR spectra show unexpected splitting patterns?

Dynamic effects (e.g., restricted rotation of the carbamoyl group) or diastereotopic protons in the pyrazole ring can cause complex splitting. Use deuterated solvents (DMSO-d₆ or CDCl₃) and 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How do solvent polarity and pH influence tautomeric equilibria?

Polar aprotic solvents (e.g., DMF) stabilize zwitterionic forms, while acidic conditions favor protonation of the pyrazole nitrogen. UV-Vis spectroscopy tracks tautomeric shifts via λmax changes (e.g., 250–300 nm) .

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